
N'-(Diaminomethylidene)-N-ethyl-N-(5-methyl-1,2-oxazol-3-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide is a heterocyclic compound with a molecular formula of C8H14N6O. It is primarily used in research settings and is known for its unique structure, which includes an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under stringent conditions to maintain its purity and efficacy. The process involves multiple steps, including purification and characterization using techniques such as NMR, HPLC, and LC-MS .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another oxazole derivative with similar biological activities.
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Known for its antimicrobial properties.
(5-Methyl-1,2-oxazol-3-yl)methanethiol: Used in various chemical synthesis processes .
Uniqueness
N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)imidodicarbonimidic diamide stands out due to its specific combination of an oxazole ring with an imidodicarbonimidic diamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
777002-31-0 |
|---|---|
Formule moléculaire |
C8H14N6O |
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
3-(diaminomethylidene)-1-ethyl-1-(5-methyl-1,2-oxazol-3-yl)guanidine |
InChI |
InChI=1S/C8H14N6O/c1-3-14(8(11)12-7(9)10)6-4-5(2)15-13-6/h4H,3H2,1-2H3,(H5,9,10,11,12) |
Clé InChI |
PUOJQMNPCRBTND-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=NOC(=C1)C)C(=N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


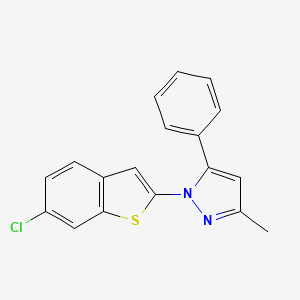
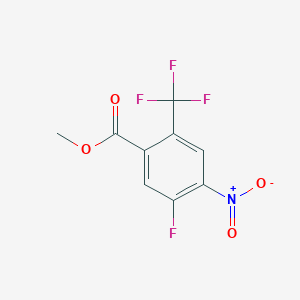
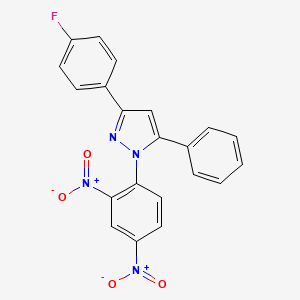
![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)
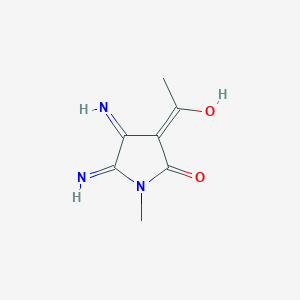
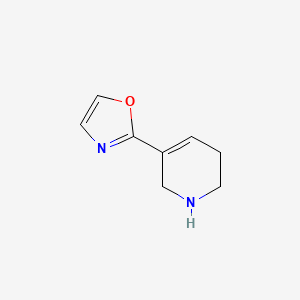
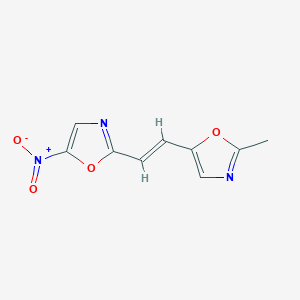

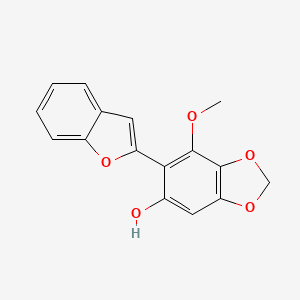
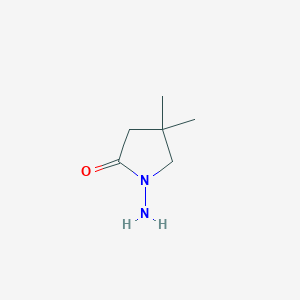

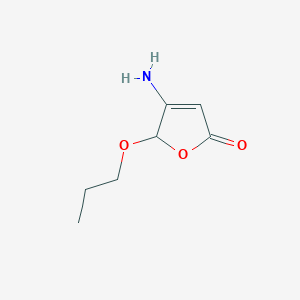
![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)
